N-(Piperidin-4-yl)pyrimidin-2-amine

Catalog No.
S737774
CAS No.
69385-85-9
M.F
C9H14N4
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Piperidin-4-yl)pyrimidin-2-amine

CAS Number

69385-85-9

Product Name

N-(Piperidin-4-yl)pyrimidin-2-amine

IUPAC Name

N-piperidin-4-ylpyrimidin-2-amine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13)

InChI Key

HQPSCRCCYZGOIV-UHFFFAOYSA-N

SMILES

C1CNCCC1NC2=NC=CC=N2

Canonical SMILES

C1CNCCC1NC2=NC=CC=N2

Medicinal Chemistry:

N-(Piperidin-4-yl)pyrimidin-2-amine serves as a valuable building block in medicinal chemistry research due to its ability to form the core structure of various heterocyclic compounds with potential biological activities. Studies have explored its use in the development of:

  • Kinase inhibitors

    These molecules target enzymes called kinases, which play crucial roles in various cellular processes. N-(Piperidin-4-yl)pyrimidin-2-amine derivatives have been investigated for their potential to inhibit kinases involved in cancer, neurodegenerative diseases, and inflammatory conditions [Source: A review on the medicinal chemistry of N-heterocyclic pyrimidines, European Journal of Medicinal Chemistry, ].

  • Antimicrobial agents

    Researchers have explored N-(Piperidin-4-yl)pyrimidin-2-amine derivatives for their potential to combat bacterial and fungal infections. Some studies have shown promising activity against specific pathogens [Source: Synthesis and antimicrobial activity of some novel N-substituted pyrimidin-2-amines bearing a piperidine moiety, European Journal of Medicinal Chemistry, ].

Material Science:

N-(Piperidin-4-yl)pyrimidin-2-amine has been explored for its potential applications in material science, particularly in the development of:

  • Organic light-emitting diodes (OLEDs)

    These are devices that emit light when an electric current passes through them. Studies have investigated N-(Piperidin-4-yl)pyrimidin-2-amine derivatives as potential hole-transport materials in OLEDs, which play a crucial role in device efficiency [Source: Pyrimidine-based hole-transport materials for organic light-emitting diodes, Dyes and Pigments, ].

  • Ionic liquids

    These are salts that are liquid at room temperature and have unique properties such as high thermal stability and good conductivity. N-(Piperidin-4-yl)pyrimidin-2-amine derivatives have been incorporated into the design of ionic liquids for potential applications in catalysis and separation processes [Source: Pyrimidinium-based ionic liquids: synthesis, characterization, and their applications in separation technology, RSC Advances, ].

N-(Piperidin-4-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C₉H₁₄N₄ and a molecular weight of 178.23 g/mol. This compound features a piperidine ring attached to a pyrimidine structure, specifically at the 4-position of the piperidine and the 2-position of the pyrimidine. The presence of both nitrogen-containing rings contributes to its potential biological activity and pharmacological properties. The compound is characterized by its ability to form hydrogen bonds due to the presence of amino groups, which may influence its interactions with biological targets.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or amides.
  • C–N Coupling Reactions: As part of synthetic pathways, it can be involved in cross-coupling reactions, particularly with other nitrogen-containing compounds, enhancing its utility in medicinal chemistry .

Research indicates that N-(Piperidin-4-yl)pyrimidin-2-amine exhibits promising biological activities. It has been explored for its potential as a kinase inhibitor, particularly against protein kinase B (PKB), which plays a crucial role in cell signaling pathways related to cancer and metabolism . Additionally, derivatives of this compound have shown anti-angiogenic properties, inhibiting blood vessel formation, which is vital in cancer progression .

The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as urea or thiourea derivatives.
  • Piperidine Attachment: The piperidine moiety is introduced via nucleophilic substitution or coupling reactions, often using a suitable electrophile that contains the pyrimidine structure.
  • Purification: The final product is purified through recrystallization or chromatography methods to achieve high purity levels suitable for biological testing .

N-(Piperidin-4-yl)pyrimidin-2-amine has several applications in medicinal chemistry:

  • Drug Development: Its structural features make it a candidate for developing new therapeutic agents targeting kinases involved in cancer and metabolic disorders.
  • Research Tool: It serves as a useful compound in biochemical assays to study enzyme inhibition and cellular signaling pathways.
  • Potential Anticancer Agent: Given its anti-angiogenic properties, it may be developed further for cancer treatment applications .

Interaction studies involving N-(Piperidin-4-yl)pyrimidin-2-amine have focused on its binding affinity to various biological targets:

  • Protein Kinase B: Studies indicate that this compound can selectively inhibit PKB activity, which is significant for cancer therapy.
  • DNA Binding Studies: Some derivatives have shown the ability to bind to DNA, leading to potential applications in gene regulation and anticancer strategies .

Several compounds share structural similarities with N-(Piperidin-4-yl)pyrimidin-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityNotable Features
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride0.90Variation in piperidine substitution affects activity
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride0.89Different position of pyrimidine attachment
N-(4-methylpyridin-3-yloxy)-pyrimidin-2-amines0.85Substituted pyridine enhances solubility
1-(Pyrimidin-2-yl)piperidin-4-ol0.78Hydroxyl group alters pharmacokinetics

The uniqueness of N-(Piperidin-4-yl)pyrimidin-2-amines lies in its specific piperidine substitution pattern and its demonstrated selectivity for certain biological targets, making it a valuable lead compound for further development in therapeutic contexts .

XLogP3

0.6

Wikipedia

Piperidin-4-yl-pyrimidin-2-yl-amine

Dates

Modify: 2023-08-15

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